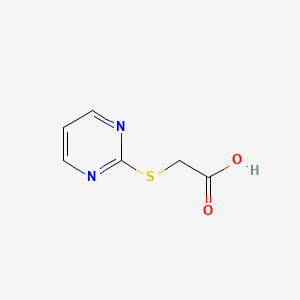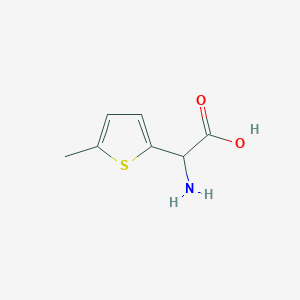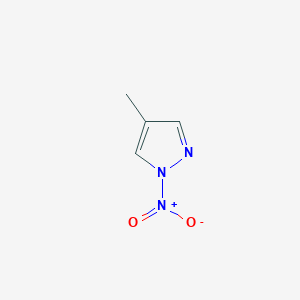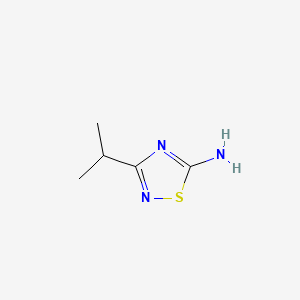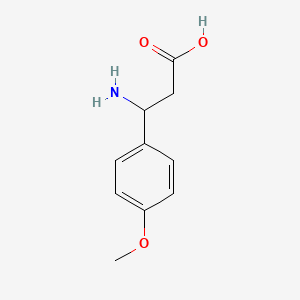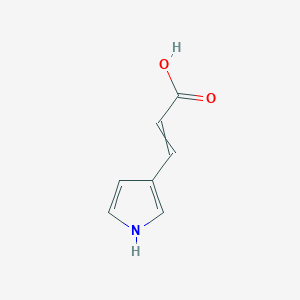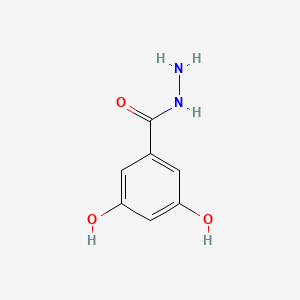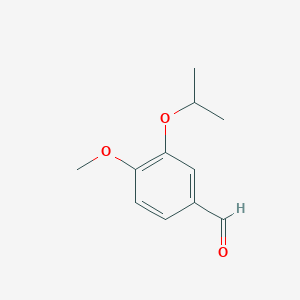
3-Isopropoxy-4-methoxybenzaldehyde
Vue d'ensemble
Description
3-Isopropoxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a benzaldehyde derivative characterized by the presence of isopropoxy and methoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Isopropoxy-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde as the starting material.
Alkylation: The 4-methoxybenzaldehyde undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the isopropoxy group at the meta position relative to the aldehyde group.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Isopropoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-Isopropoxy-4-methoxybenzoic acid.
Reduction: 3-Isopropoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Isopropoxy-4-methoxybenzaldehyde finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Isopropoxy-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The isopropoxy and methoxy groups contribute to its lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
4-Methoxybenzaldehyde: Lacks the isopropoxy group, making it less lipophilic.
3-Isopropoxybenzaldehyde: Lacks the methoxy group, affecting its reactivity and solubility.
4-Fluoro-3-methoxybenzaldehyde: Contains a fluorine atom instead of the isopropoxy group, altering its electronic properties.
Uniqueness:
3-Isopropoxy-4-methoxybenzaldehyde is unique due to the presence of both isopropoxy and methoxy groups, which influence its chemical reactivity, solubility, and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
4-methoxy-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAYJHDQOQHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343768 | |
| Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34123-66-5 | |
| Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-isopropoxy-4-methoxybenzaldehyde a suitable starting material for synthesizing diverse benzo-fused heterocycles?
A1: this compound possesses several structural features that make it amenable to diverse chemical transformations. Firstly, the aldehyde group provides a handle for introducing various nitrogen- or oxygen-containing functionalities through classic reactions like imine or oxime formation. Secondly, the allyl group, frequently incorporated at the 2-position of the benzaldehyde, serves as a substrate for ruthenium-catalyzed reactions. Researchers have successfully demonstrated the use of ruthenium-mediated isomerization and ring-closing metathesis (RCM) to transform 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into a variety of 6-, 7-, and 8-membered nitrogen- and oxygen-containing benzo-fused heterocycles. [, ] This strategy showcases the power of combining alkene isomerization and RCM for efficiently building diverse ring systems from a common precursor.
Q2: Can you provide specific examples of heterocyclic structures synthesized using this approach?
A2: Absolutely. Utilizing 2-allyl-3-isopropoxy-4-methoxybenzaldehyde as the starting point, researchers successfully synthesized a range of benzo-fused oxygen-containing heterocycles. These include but are not limited to: 3,6-dihydro-1H-2-benzoxocine, 1,3-dihydro-benzo[c]oxepine, 1H-isochromene, 2,3-dihydro-benzo[b]oxepine, benzofuran, and 2H-chromene skeletons. [] This highlights the versatility of the alkene isomerization-metathesis strategy in constructing diverse ring systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
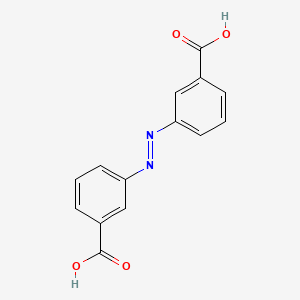

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)



